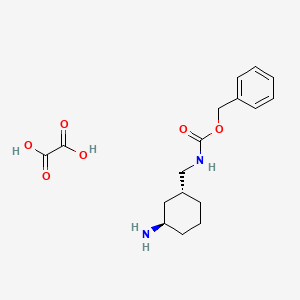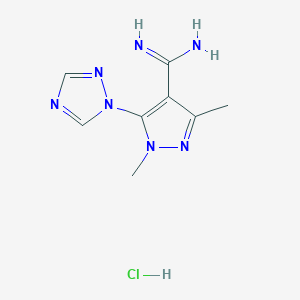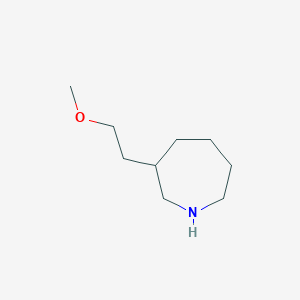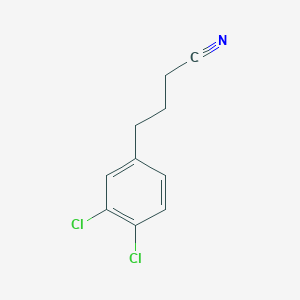
4-(3,4-Dichlorophenyl)butanenitrile
Descripción general
Descripción
“4-(3,4-Dichlorophenyl)butanenitrile” is a chemical compound with the molecular formula C10H9Cl2N . It is used in scientific research and has a molecular weight of 214.09 .
Synthesis Analysis
The synthesis of “4-(3,4-Dichlorophenyl)butanenitrile” and its derivatives has been described in several studies . For instance, one study describes the synthesis of new carbodithioate derivatives, which were characterized by spectral and elemental analyses . Another study describes the synthesis of dihydropyrano [2,3-c]pyrazoles using nano-eggshell/Ti (IV) as a catalyst .Molecular Structure Analysis
The molecular structure of “4-(3,4-Dichlorophenyl)butanenitrile” consists of 10 carbon atoms, 9 hydrogen atoms, 2 chlorine atoms, and 1 nitrogen atom .Aplicaciones Científicas De Investigación
Preparation of Heterocyclic Compounds
4-(3,4-Dichlorophenyl)butanenitrile can be used in the preparation of some new heterocyclic compounds with expected biological activity . Heterocyclic compounds are widely used in medicinal chemistry due to their diverse biological activities.
Synthesis of Pyridinopyrimidinone Derivatives
This compound can be used in the synthesis of Pyridino[2,3-d]pyrimidin-4-one derivatives . These derivatives are known to exhibit a wide range of biological activities, including anti-inflammatory, antiviral, and anticancer properties.
Synthesis of Pyridinotriazolinopyrimidinone Derivatives
4-(3,4-Dichlorophenyl)butanenitrile can also be used in the synthesis of Pyridino-[2,3-d]triazolino[4,5-a]pyrimidin-5-one derivatives . These compounds are known for their potential therapeutic applications.
Use in NMR, HPLC, LC-MS, UPLC Studies
This compound can be used in various analytical techniques such as Nuclear Magnetic Resonance (NMR), High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Ultra Performance Liquid Chromatography (UPLC) for the study of its properties and reactions .
Use in Chemical Research
4-(3,4-Dichlorophenyl)butanenitrile can be used in chemical research as a reagent or a building block for the synthesis of more complex molecules .
Use in Pharmaceutical Research
This compound can be used in pharmaceutical research for the development of new drugs. Its dichlorophenyl group can interact with various biological targets, potentially leading to new therapeutic agents .
Propiedades
IUPAC Name |
4-(3,4-dichlorophenyl)butanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9Cl2N/c11-9-5-4-8(7-10(9)12)3-1-2-6-13/h4-5,7H,1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZGXEAKPVOFBSJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CCCC#N)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9Cl2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

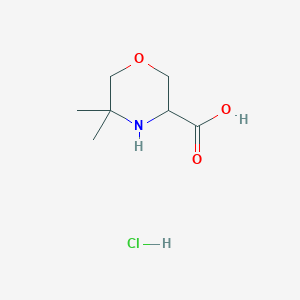

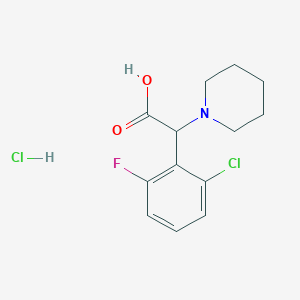
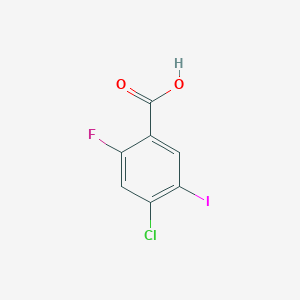
![2-[(4-Chlorophenyl)sulfanyl]-6-fluorobenzoic acid](/img/structure/B1471092.png)

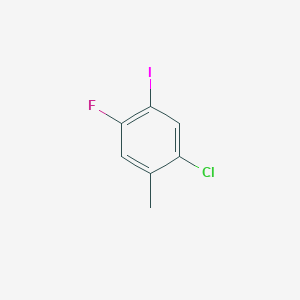
![2-Methyl-2,6-dihydro-7H-pyrazolo[3,4-d]pyridazin-7-one](/img/structure/B1471096.png)
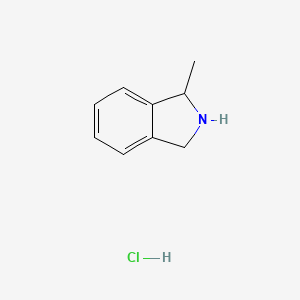
![4-[4-(azidomethyl)-1-methyl-1H-pyrazol-3-yl]benzonitrile](/img/structure/B1471101.png)

